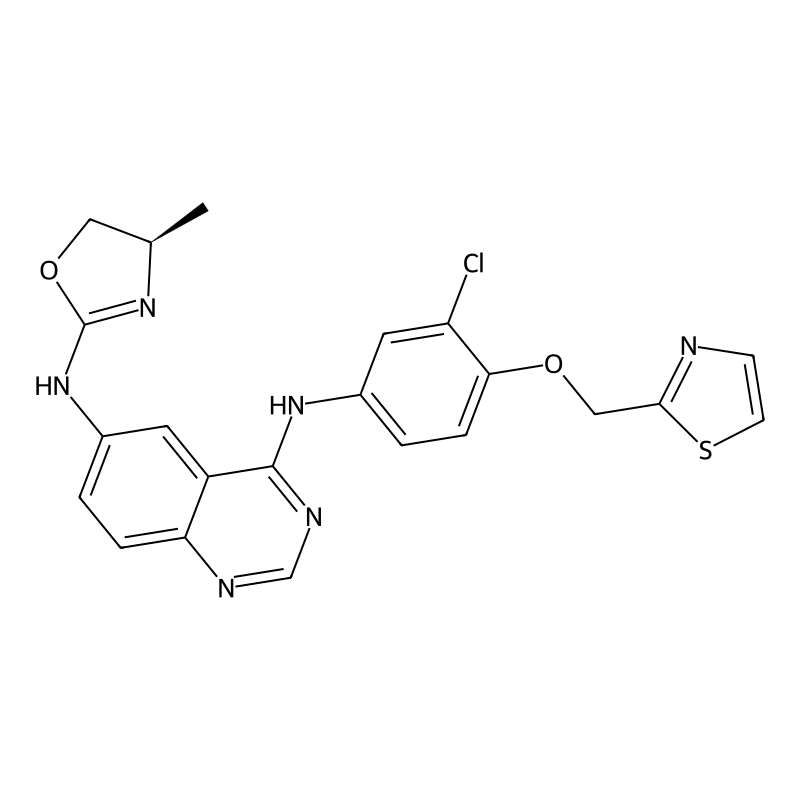

Varlitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Varlitinib (CAS 845272-21-1; ARRY-334543) is an orally bioavailable, reversible, ATP-competitive pan-HER tyrosine kinase inhibitor that targets EGFR (HER1), HER2, and HER4 with low-nanomolar potency. Unlike first-generation single-target inhibitors, varlitinib prevents receptor heterodimerization and downstream compensatory signaling, such as HER3-mediated bypass mechanisms [1]. For procurement professionals and preclinical researchers, varlitinib serves as a critical benchmark compound for evaluating pan-HER blockade, offering a distinct reversible binding mechanism that contrasts with the irreversible covalent binding of analogs like neratinib and afatinib . Furthermore, its established formulation protocols in standard vehicles like Carboxymethylcellulose Sodium (CMC-Na) make it highly processable for rigorous in vivo xenograft studies .

Substituting varlitinib with dual-inhibitors like lapatinib or irreversible pan-HER inhibitors like neratinib fundamentally alters experimental outcomes and toxicity profiles [1]. Lapatinib lacks potent HER4 inhibition, allowing tumor models to bypass blockade via HER4-mediated compensatory pathways, which leads to premature acquired resistance in vitro and in vivo[2]. Conversely, while neratinib and afatinib provide pan-HER coverage, their irreversible covalent binding to the Cys-797 residue of wild-type EGFR drives severe gastrointestinal toxicity (e.g., diarrhea), which narrows the therapeutic window and confounds combinatorial drug screening . Procuring the exact varlitinib molecule is therefore essential for researchers requiring comprehensive pan-HER suppression without the off-target toxicity and permanent receptor modification intrinsic to irreversible analogs.

References

Pan-HER Breadth and Target Affinity vs. Lapatinib

In cell-free kinase assays, varlitinib demonstrates a broader and more potent inhibitory profile across the HER family compared to the standard dual-inhibitor lapatinib . While lapatinib effectively targets EGFR and HER2 (IC50s of 10.8 nM and 9.2 nM, respectively), varlitinib achieves higher potency against HER2 (2 nM) and EGFR (7 nM), while critically adding potent HER4 inhibition (4 nM) [1]. This comprehensive pan-HER blockade prevents the hetero-dimerization rescue mechanisms often observed when using first-generation or dual-target TKIs .

| Evidence Dimension | Kinase Inhibition (IC50) |

| Target Compound Data | EGFR = 7 nM, HER2 = 2 nM, HER4 = 4 nM |

| Comparator Or Baseline | Lapatinib (EGFR = 10.8 nM, HER2 = 9.2 nM, lacks potent HER4 coverage) |

| Quantified Difference | ~4.6-fold higher HER2 potency and critical addition of low-nanomolar HER4 inhibition. |

| Conditions | Cell-free purified enzyme kinase assays. |

Procuring varlitinib is necessary for models where HER4-mediated compensatory signaling causes resistance to standard dual EGFR/HER2 inhibitors.

Binding Reversibility and Toxicity Mitigation vs. Irreversible TKIs

Varlitinib operates as a reversible, ATP-competitive inhibitor with a Ki of 1 nM, strictly differentiating it from irreversible pan-HER inhibitors like neratinib and afatinib . Irreversible analogs covalently bind to the Cys-797 residue of wild-type EGFR, a mechanism tightly linked to severe gastrointestinal toxicities such as diarrhea in clinical and preclinical models [1]. By maintaining reversible binding kinetics, varlitinib achieves pan-HER suppression without the permanent receptor modification that limits dosing windows in complex in vivo combination studies[2].

| Evidence Dimension | Binding Mechanism & Target Modification |

| Target Compound Data | Reversible ATP-competitive binding (Ki = 1 nM) |

| Comparator Or Baseline | Neratinib / Afatinib (Irreversible covalent binding at Cys-797) |

| Quantified Difference | Elimination of permanent covalent modification of wild-type EGFR, expanding the combinatorial dosing window. |

| Conditions | Mechanistic binding models and in vivo tolerability assessments. |

Buyers designing in vivo combinatorial therapies should select varlitinib to avoid the overlapping, dose-limiting GI toxicities inherent to irreversible pan-HER inhibitors.

In Vivo Processability and Oral Formulation Reproducibility

For in vivo procurement and application, varlitinib demonstrates reliable processability for oral administration without requiring complex lipid-based excipients . While the free base is largely insoluble in standard aqueous buffers (PBS < 1 mg/mL), it readily forms a stable, homogeneous suspension at concentrations ≥5 mg/mL in simple 0.5% Carboxymethylcellulose Sodium (CMC-Na) solutions . This formulation reliably supports high-dose preclinical regimens (e.g., 100 mg/kg twice daily), ensuring reproducible systemic exposure and complete tumor regression in models like A431 and MDA-MB-468.

| Evidence Dimension | Oral Suspension Formulation Capacity |

| Target Compound Data | ≥5 mg/mL homogeneous suspension in CMC-Na |

| Comparator Or Baseline | Standard aqueous PBS (Insoluble / <1 mg/mL) |

| Quantified Difference | >5-fold increase in deliverable concentration using standard CMC-Na suspension protocols. |

| Conditions | In vivo preparation for murine oral gavage (100 mg/kg BID). |

Simplifies laboratory workflows by allowing researchers to use standard, low-cost CMC-Na vehicles for reliable oral dosing rather than complex solvent mixtures.

Preclinical Modeling of Acquired TKI Resistance in Breast and Gastric Cancers

Because varlitinib potently inhibits HER4 in addition to EGFR and HER2, it is a highly targeted procurement choice for research investigating tumor escape mechanisms . When cell lines bypass dual-inhibitors like lapatinib via HER4 upregulation or HER3 heterodimerization, varlitinib effectively shuts down the compensatory signaling network, making it a critical benchmark in resistance assays [1].

Combinatorial Efficacy and Toxicology Screening in Vivo

In vivo studies pairing kinase inhibitors with chemotherapies or immunotherapies often fail due to compounding toxicities. Varlitinib’s reversible binding mechanism avoids the severe, irreversible Cys-797 modification of wild-type EGFR that causes dose-limiting diarrhea with neratinib or afatinib [2]. This makes varlitinib highly suitable for establishing maximum tolerated doses (MTD) in novel combination therapies .

Standardized Oral Dosing in Murine Xenograft Workflows

Varlitinib is highly processable for routine laboratory workflows. Its ability to form a stable, homogeneous suspension at ≥5 mg/mL in standard CMC-Na allows researchers to execute high-dose (100 mg/kg) oral gavage studies without the need for complex, proprietary lipid excipients or high-DMSO concentrations that might confound in vivo metabolic results .

References

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Wikipedia

Dates

Explore Compound Types